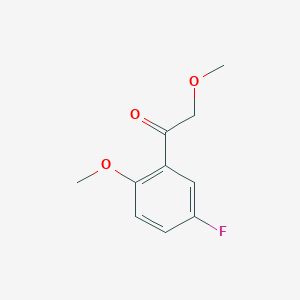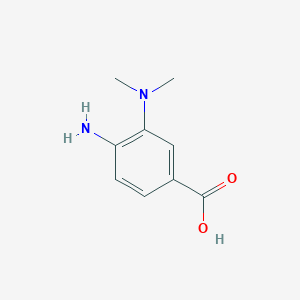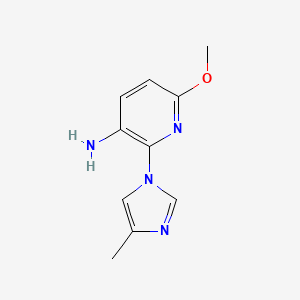![molecular formula C7H13NO B15051868 (1S)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B15051868.png)
(1S)-6-Oxaspiro[2.5]octan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-6-Oxaspiro[25]octan-1-amine is a spirocyclic amine compound characterized by a unique structure where an oxygen atom is incorporated into the spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-6-Oxaspiro[2.5]octan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the use of amino alcohols as starting materials, which undergo cyclization under specific conditions to form the spirocyclic structure . The reaction conditions often include the use of solvents like dimethyl ether and reagents such as thionyl chloride, followed by neutralization and extraction steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-6-Oxaspiro[2.5]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(1S)-6-Oxaspiro[2.5]octan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S)-6-Oxaspiro[2.5]octan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.5]octan-1-amine: Similar in structure but lacks the oxygen atom in the spiro ring.
2-Azaspiro[3.4]octane: Another spirocyclic amine with a different ring size and nitrogen placement.
Uniqueness
(1S)-6-Oxaspiro[2.5]octan-1-amine is unique due to the presence of the oxygen atom in the spiro ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spirocyclic amines and can lead to different applications and properties.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(2S)-6-oxaspiro[2.5]octan-2-amine |
InChI |
InChI=1S/C7H13NO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5,8H2/t6-/m0/s1 |
Clave InChI |
DZKJNOMPBWITCE-LURJTMIESA-N |
SMILES isomérico |
C1COCCC12C[C@@H]2N |
SMILES canónico |
C1COCCC12CC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[Methyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B15051834.png)


![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15051858.png)

![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B15051873.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B15051878.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051884.png)
![4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15051887.png)
